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For Immediate Release

Geneva, Switzerland and Amsterdam, Netherlands - Roginolisib (IOA-244), a novel, orally

administered small molecule, demonstrates exceptional selectivity for the phosphoinositide 3-

kinase delta (PI3Kδ) isoform, a key enzyme implicated in a variety of hematological

malignancies and solid tumors.[1] This high degree of selectivity, achieved through a unique

non-ATP competitive, allosteric mechanism of inhibition, positions Roginolisib as a potentially

safer and more effective therapeutic agent compared to other PI3K inhibitors.[2][3][4][5] This

guide provides a comprehensive comparison of Roginolisib's selectivity profile with other PI3K

inhibitors, supported by experimental data and detailed methodologies.

Unparalleled Selectivity Profile of Roginolisib
Roginolisib was designed to specifically target the delta isoform of PI3K, which is

predominantly expressed in hematopoietic cells and plays a crucial role in B-cell signaling.[3]

Dysregulation of the PI3Kδ pathway is a known driver in many B-cell malignancies. By

selectively inhibiting PI3Kδ, Roginolisib aims to maximize therapeutic efficacy while minimizing

off-target effects associated with the inhibition of other PI3K isoforms (α, β, and γ), which are

more ubiquitously expressed and involved in essential cellular functions.

Biochemical assays confirm Roginolisib's potent and selective inhibition of PI3Kδ. The in vitro

half-maximal inhibitory concentration (IC50) for Roginolisib against PI3Kδ is 150 nM. In

contrast, its activity against other Class I PI3K isoforms is significantly lower, with IC50 values
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greater than 19,000 nM for PI3Kα, greater than 2,900 nM for PI3Kβ, and greater than 20,000

nM for PI3Kγ. This demonstrates a remarkable selectivity window for the delta isoform.

Comparative Kinase Inhibition Profile
To further validate its specificity, the activity of Roginolisib was compared to other approved

PI3K inhibitors, including the PI3Kδ-selective inhibitor Idelalisib, the dual δ/γ inhibitor Duvelisib,

and the pan-Class I inhibitor Copanlisib. The following table summarizes the IC50 values of

these inhibitors against the four Class I PI3K isoforms.

Compound
PI3Kα (IC50,
nM)

PI3Kβ (IC50,
nM)

PI3Kδ (IC50,
nM)

PI3Kγ (IC50,
nM)

Roginolisib (IOA-

244)
>19,000 >2,900 150 >20,000

Idelalisib 8,600 4,000 19 2,100

Duvelisib 1,739 922 23 49

Copanlisib 0.5 3.7 0.7 6.4

Data compiled from published literature.

The data clearly illustrates Roginolisib's superior selectivity for PI3Kδ compared to other

inhibitors. While Idelalisib also shows a preference for the delta isoform, it has more significant

off-target activity against PI3Kα, β, and γ than Roginolisib. Duvelisib potently inhibits both

PI3Kδ and γ, and Copanlisib, as a pan-inhibitor, targets all four isoforms with high potency. The

high selectivity of Roginolisib is attributed to its allosteric mechanism, which is distinct from the

ATP-competitive binding of many other kinase inhibitors.[2][3][4][5]

The PI3K Signaling Pathway
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous

cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is

initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors

(GPCRs), which in turn recruit and activate PI3K at the cell membrane. Activated PI3K

phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://bpsbioscience.com/pi3k-p110-pik3r5-assay-kit-79803
https://pmc.ncbi.nlm.nih.gov/articles/PMC10103717/
https://www.researchgate.net/publication/369315906_IOA-244_is_a_Non-ATP-competitive_Highly_Selective_Tolerable_PI3K_Delta_Inhibitor_That_Targets_Solid_Tumors_and_Breaks_Immune_Tolerance
https://aacrjournals.org/cancerrescommun/article-pdf/doi/10.1158/2767-9764.CRC-22-0477/3283651/crc-22-0477.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11927587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating

downstream effectors such as AKT and PDK1, which subsequently modulate a cascade of

proteins to effect cellular responses.
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Caption: The PI3K/AKT/mTOR signaling pathway.
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Experimental Protocols
The determination of kinase inhibitor selectivity is a critical step in drug development.

Biochemical assays are employed to quantify the inhibitory activity of a compound against a

panel of kinases.

In Vitro Kinase Inhibition Assay (IC50 Determination)
A common method to determine the IC50 of a kinase inhibitor is the ADP-Glo™ Kinase Assay.

This luminescence-based assay measures the amount of ADP produced during a kinase

reaction, which is directly proportional to kinase activity.

Materials:

Recombinant human PI3K isoforms (α, β, δ, γ)

Roginolisib and other test compounds

Substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)

ATP

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection

Reagent)

Assay plates (e.g., 384-well white plates)

Luminometer

Procedure:

Compound Preparation: Prepare serial dilutions of Roginolisib and other test compounds in

an appropriate solvent (e.g., DMSO).

Kinase Reaction Setup: In the wells of the assay plate, combine the kinase, substrate, and

test compound at various concentrations.
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Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room

temperature for a specified period (e.g., 60 minutes).

Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to

terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at

room temperature.

ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to

convert the ADP generated in the kinase reaction to ATP, and simultaneously catalyze a

luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room

temperature.[6][7][8][9][10]

Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor

concentration. The IC50 value, which is the concentration of the inhibitor that reduces kinase

activity by 50%, is determined by fitting the data to a four-parameter logistic curve.

Broad Kinase Selectivity Profiling (e.g., KINOMEscan™)
To assess the selectivity of a compound against a wide range of kinases, binding assays such

as KINOMEscan™ are utilized. This competition-based assay measures the ability of a test

compound to displace a ligand from the active site of a large panel of kinases.

Principle: The assay involves a kinase-tagged phage, an immobilized ligand, and the test

compound. If the test compound binds to the kinase, it prevents the kinase from binding to the

immobilized ligand. The amount of kinase that remains bound to the ligand is quantified using

quantitative PCR (qPCR) of the phage DNA tag. A lower amount of bound kinase indicates a

stronger interaction between the test compound and the kinase.[11][12][13][14][15]

Procedure:

A solution of the test compound (e.g., Roginolisib) is incubated with a panel of over 400

different kinases, each tagged with a unique DNA identifier.

The kinase-compound mixtures are then passed over a solid support to which a broad-

spectrum kinase inhibitor is immobilized.
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Kinases that are not bound by the test compound will bind to the immobilized inhibitor, while

those that are bound will be washed away.

The amount of each kinase remaining on the solid support is quantified by qPCR.

The results are typically expressed as a percentage of the control (DMSO), with lower

percentages indicating stronger binding of the test compound to the kinase.
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Caption: Experimental workflow for kinase selectivity.

Conclusion
The extensive preclinical data robustly demonstrates that Roginolisib is a highly selective

inhibitor of PI3Kδ. Its unique allosteric mechanism of action translates into a superior selectivity

profile when compared to other PI3K inhibitors, many of which exhibit significant off-target

activities. This high selectivity is anticipated to result in a more favorable safety profile and a
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wider therapeutic window for Roginolisib in the treatment of various cancers. Ongoing clinical

trials will further elucidate the clinical benefits of this promising targeted therapy.[16][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Roginolisib's Superior Selectivity for PI3Kδ: A
Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11927587#validating-roginolisib-s-selectivity-for-pi3k-
over-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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